molecular formula C22H18N4O B2679012 2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol CAS No. 74990-94-6

2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol

Cat. No. B2679012
CAS RN: 74990-94-6
M. Wt: 354.413
InChI Key: RQZZULLFKBRHPR-UHFFFAOYSA-N
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Description

This compound, also known as (Z)- (2-hydroxyphenyl) (1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone, has a molecular weight of 354.41 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H18N4O/c27-21-14-8-7-13-20 (21)22 (25-24-18-9-3-1-4-10-18)17-15-23-26 (16-17)19-11-5-2-6-12-19/h1-16,24,27H/b25-22- .

Scientific Research Applications

Synthesis and Characterization

  • Novel pyrazine moieties bearing 2-pyrazoline derivatives were synthesized using environmentally safe methods, highlighting their potential for antibacterial and antioxidant activities. This process demonstrates the compound's role in creating biologically active compounds through efficient synthesis techniques (Kitawat & Singh, 2014).

Antimicrobial and Antifungal Activities

  • A novel series of phenol derivatives, similar in structure to the compound , showed significant antimicrobial activity against various bacterial strains, illustrating the compound's utility in developing new antimicrobial agents (Shaikh et al., 2014).
  • Pyrazolo[1,5-a]pyrimidine derivatives, related to the chemical structure of interest, displayed good antifungal abilities against phytopathogenic fungi, suggesting potential applications in agricultural fungicides (Zhang et al., 2016).

Antitumor Activity

  • Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a conceptual basis with the target compound, were found to have attractive in vitro antitumor effects on human leukemia cells. This indicates the potential of such compounds in cancer therapy (Zsoldos-Mády et al., 2006).

Additional Applications

  • The compound and its derivatives have been explored for their role in the synthesis of anticonvulsant agents, indicating their utility in pharmaceutical applications targeting neurological disorders (Chapleo et al., 1986).

properties

IUPAC Name

2-[(Z)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-21-14-8-7-13-20(21)22(25-24-18-9-3-1-4-10-18)17-15-23-26(16-17)19-11-5-2-6-12-19/h1-16,24,27H/b25-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZZULLFKBRHPR-LVWGJNHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C2=CC=CC=C2O)/C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996488
Record name 6-[(2-Phenylhydrazinyl)(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74990-94-6
Record name 6-[(2-Phenylhydrazinyl)(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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